molecular formula C25H26ClN3O B2367414 2-(4-(5-Chloro-2-methylphenyl)piperazinyl)-N,N-diphenylethanamide CAS No. 1023798-42-6

2-(4-(5-Chloro-2-methylphenyl)piperazinyl)-N,N-diphenylethanamide

Cat. No.: B2367414
CAS No.: 1023798-42-6
M. Wt: 419.95
InChI Key: RMZOPPJWJONNRP-UHFFFAOYSA-N
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Description

2-(4-(5-Chloro-2-methylphenyl)piperazinyl)-N,N-diphenylethanamide is a complex organic compound that features a piperazine ring substituted with a 5-chloro-2-methylphenyl group and an ethanamide moiety bonded to two phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(5-Chloro-2-methylphenyl)piperazinyl)-N,N-diphenylethanamide typically involves a multi-step process. One common method starts with the preparation of the piperazine derivative by reacting 5-chloro-2-methylphenylamine with piperazine under controlled conditions. This intermediate is then reacted with N,N-diphenylethanamide in the presence of a suitable catalyst to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-(5-Chloro-2-methylphenyl)piperazinyl)-N,N-diphenylethanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as LiAlH4 and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like halides and amines can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(4-(5-Chloro-2-methylphenyl)piperazinyl)-N,N-diphenylethanamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-(5-Chloro-2-methylphenyl)piperazinyl)-N,N-diphenylethanamide involves its interaction with specific molecular targets. The piperazine ring and the phenyl groups play crucial roles in binding to receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-(5-Chloro-2-methylphenyl)piperazinyl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide
  • (4-(5-Chloro-2-methylphenyl)piperazinyl)-N-(4-chlorophenyl)formamide

Uniqueness

2-(4-(5-Chloro-2-methylphenyl)piperazinyl)-N,N-diphenylethanamide is unique due to its specific substitution pattern and the presence of both piperazine and ethanamide moieties. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-N,N-diphenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26ClN3O/c1-20-12-13-21(26)18-24(20)28-16-14-27(15-17-28)19-25(30)29(22-8-4-2-5-9-22)23-10-6-3-7-11-23/h2-13,18H,14-17,19H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMZOPPJWJONNRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2CCN(CC2)CC(=O)N(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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